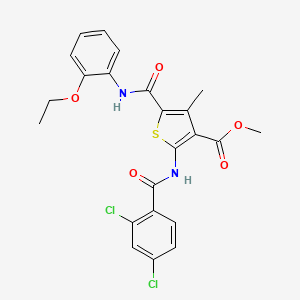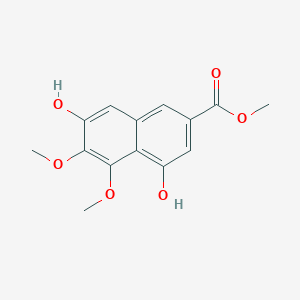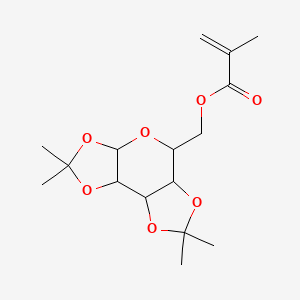
4-(4-(Trifluoromethyl)phenyl)butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Trifluoromethyl)-benzenebutanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzene ring, which is further connected to a butanol chain. This compound is of significant interest due to its unique chemical properties imparted by the trifluoromethyl group, which enhances its lipophilicity, metabolic stability, and pharmacokinetic properties. These attributes make it a valuable compound in various fields, including pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the copper-catalyzed chemoselective synthesis, which involves the cycloaddition of 2-bromo-3,3,3-trifluoropropene with various N-arylsydnone derivatives under mild conditions . The reaction conditions include the use of copper(II) triflate and phenanthroline as catalysts, with DBU as a base in acetonitrile at 35°C.
Industrial Production Methods
Industrial production of 4-(Trifluoromethyl)-benzenebutanol may involve large-scale synthesis using similar catalytic processes but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(Trifluoromethyl)-benzenebutanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the butanol chain can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often involving halogenated reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium iodide in acetone or other halogenated solvents are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include trifluoromethylated ketones, alcohols, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-(Trifluoromethyl)-benzenebutanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding the effects of fluorinated groups on biological activity.
Medicine: It is explored for its potential in drug development, particularly in enhancing the pharmacokinetic properties of therapeutic agents.
作用機序
The mechanism of action of 4-(Trifluoromethyl)-benzenebutanol involves its interaction with various molecular targets and pathways. The trifluoromethyl group significantly influences the compound’s reactivity and interaction with biological molecules. It can enhance the binding affinity to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
Trifluoromethane: A simple fluorinated compound with similar electron-withdrawing properties.
1,1,1-Trifluoroethane: Another fluorinated compound used in various industrial applications.
Hexafluoroacetone: A more complex fluorinated compound with distinct chemical properties.
Uniqueness
4-(Trifluoromethyl)-benzenebutanol is unique due to its combination of a trifluoromethyl group with a butanol chain attached to a benzene ring. This structure imparts a balance of lipophilicity, stability, and reactivity, making it particularly valuable in applications requiring these properties. Its versatility in undergoing various chemical reactions and its potential in enhancing the pharmacokinetic properties of drugs further highlight its uniqueness.
特性
分子式 |
C11H13F3O |
|---|---|
分子量 |
218.21 g/mol |
IUPAC名 |
4-[4-(trifluoromethyl)phenyl]butan-1-ol |
InChI |
InChI=1S/C11H13F3O/c12-11(13,14)10-6-4-9(5-7-10)3-1-2-8-15/h4-7,15H,1-3,8H2 |
InChIキー |
KEHDLOMFYWIAKH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CCCCO)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[(3-Bromophenoxy)methyl]oxolane](/img/structure/B12073350.png)


![tert-butyl N-[2-amino-3-(oxan-3-yl)propyl]-N-methylcarbamate](/img/structure/B12073371.png)


![4,4,11,11-tetramethyl-N-(4-sulfamoylphenyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B12073387.png)

![2-(2',5-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B12073392.png)
